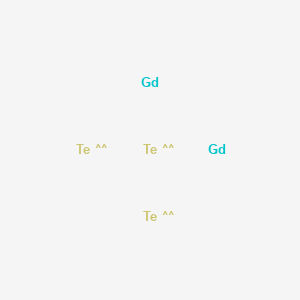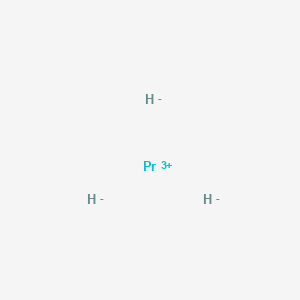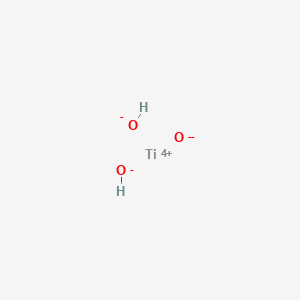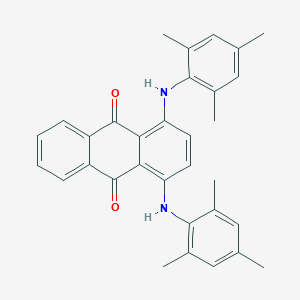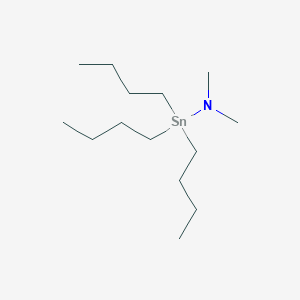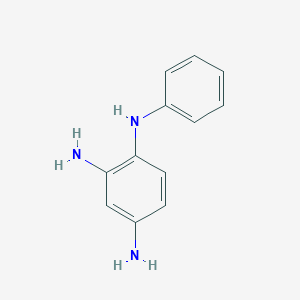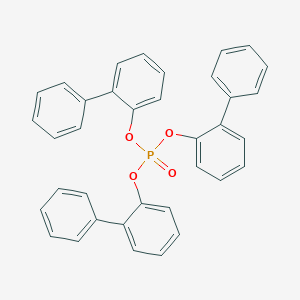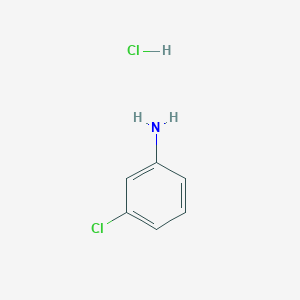
3-Chloroaniline hydrochloride
Descripción general
Descripción
3-Chloroaniline hydrochloride is an organic compound with the molecular formula C6H7Cl2N. It is a derivative of aniline, where a chlorine atom is substituted at the meta position of the benzene ring. This compound is commonly used in various chemical industries due to its reactivity and versatility .
Aplicaciones Científicas De Investigación
3-Chloroaniline hydrochloride has a wide range of applications in scientific research:
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Chloroaniline hydrochloride is a chemical compound that primarily targets the endocrine system . The endocrine system is a network of glands and organs that produce, store, and secrete hormones. It regulates a wide range of body functions such as metabolism, growth and development, tissue function, and mood.
Mode of Action
It’s known that the compound interacts with its targets in the endocrine system, potentially causing changes in hormone production and regulation
Biochemical Pathways
Research suggests that the degradation of this compound likely occurs via a phenol monooxygenase followed by ortho-cleavage of the aromatic ring This process involves the breakdown of the compound, potentially affecting downstream biochemical pathways
Pharmacokinetics
It’s known that the compound is soluble in ethanol, ether, acid solution, and organic solvents, but insoluble in water This suggests that its bioavailability could be influenced by these properties
Result of Action
Given its primary target in the endocrine system, it’s likely that the compound could cause changes in hormone production and regulation, potentially leading to various physiological effects
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s degradation and resulting effects can be influenced by the presence of certain bacteria in wastewater treatment systems . Additionally, the compound’s solubility in various solvents suggests that its action and stability could be influenced by the chemical composition of its environment .
Análisis Bioquímico
Biochemical Properties
3-Chloroaniline hydrochloride interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to enhance both biofilm formation and the biodegradation efficiency of 3-chloroaniline in Comamonas testosteroni . This suggests that this compound plays a significant role in biochemical reactions, particularly in the context of bioremediation processes .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes . For example, it has been found to impact the microbial richness and diversity in activated sludge systems exposed to 3-chloroaniline . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . For example, it has been suggested that this compound degradation likely occurs via a phenol monooxygenase followed by ortho-cleavage of the aromatic ring . This indicates that this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change . For instance, it has been observed that the biofilm formation and chemical degradation by biofilm increased in the following intervals of incubation with the supply of fresh medium . This suggests that this compound has long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in certain metabolic pathways . For example, it has been suggested that this compound degradation likely occurs via a phenol monooxygenase followed by ortho-cleavage of the aromatic ring . This suggests that this compound interacts with enzymes or cofactors in these pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chloroaniline hydrochloride can be synthesized through several methods. One common method involves the low-pressure hydrogenation of 3-chloronitrobenzene in the liquid phase. This process utilizes noble metal and/or noble metal sulfide catalysts, with metal oxides added to prevent dehalogenation. The yield of this method is approximately 98%, making it highly efficient . Another method involves the catalytic hydrogenation of chloronitrobenzene using suitable catalysts . Additionally, 3-Chloroaniline can be synthesized by reducing chloronitrobenzene with sodium hydrosulfide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloroaniline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the aniline derivative into corresponding nitro or quinone compounds.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst or sodium hydrosulfide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Nitro or quinone derivatives.
Reduction: 3-Chloroaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- 1-Amino-3-chlorobenzene
- 3-Amino-1-chlorobenzene
- 3-Chloro-1-aminobenzene
- 3-Chlorobenzenamine
- 3-Chlorophenylamine
- 5-Chloroaniline
- m-Aminochlorobenzene
- m-Chloroaniline
- m-Chlorophenylamine
Uniqueness: 3-Chloroaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chloroaniline derivatives. Its high yield synthesis and versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
(3-chlorophenyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN.ClH/c7-5-2-1-3-6(8)4-5;/h1-4H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGHWHCTRGZZOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141-85-5 | |
| Record name | Benzenamine, 3-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chlorophenyl)amino]-](/img/structure/B86465.png)
![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)
